The compound "N2-Phenoxyacetyl Guanine" is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The interaction of guanine with various agents, such as carcinogens and antiviral drugs, has led to a deeper understanding of its role in cellular processes and disease mechanisms.
The study of guanine derivatives has led to significant applications in the field of medicine, particularly in antiviral therapies. The compound 2'NDG has been shown to be more potent than acyclovir in inhibiting the replication of various herpes viruses, including human cytomegalovirus and Epstein-Barr virus. It has also proven to be more efficacious in treating herpes simplex virus infections in mice2. These findings underscore the potential of guanine derivatives as effective antiviral agents.
In the context of cancer research, understanding the interaction between guanine and carcinogens like N-acetoxy-2-acetylaminofluorene provides insight into the molecular mechanisms of carcinogenesis. This knowledge can contribute to the development of preventive strategies and targeted therapies for cancer1.
N2-Phenoxyacetyl Guanine is classified as a modified nucleobase, specifically a modified guanine derivative. Its structural modification allows for enhanced interactions with nucleic acids, particularly in studies involving riboswitches and RNA elements. The compound's unique properties stem from its functionalization at the N2 position, which can influence its biochemical behavior and interactions with other molecules in biological systems.
The synthesis of N2-Phenoxyacetyl Guanine typically involves the selective functionalization of the N2 position of guanine or its nucleoside forms. One common method for synthesizing this compound is through reductive amination. The general synthetic route can be summarized as follows:
N2-Phenoxyacetyl Guanine has a unique molecular structure characterized by the presence of a phenoxyacetyl group at the N2 position of the guanine base.
The structural analysis reveals how the phenoxyacetyl group influences hydrogen bonding and steric interactions within nucleic acids. This modification can disrupt traditional Watson-Crick pairing, affecting nucleic acid stability and function .
N2-Phenoxyacetyl Guanine can participate in several chemical reactions due to its functional groups:
Common reagents for these reactions include:
The mechanism of action for N2-Phenoxyacetyl Guanine primarily involves its interaction with nucleic acids:
The primary targets are guanine residues in DNA and RNA oligonucleotides.
The compound interacts through reductive amination, allowing it to incorporate into nucleic acids selectively. This incorporation disrupts key interactions within RNA structures, particularly affecting riboswitches.
N2-Phenoxyacetyl Guanine influences biochemical pathways by modifying gene expression and enzyme activity related to nucleic acid function. Its ability to alter Watson-Crick pairing interactions can lead to significant changes in RNA folding and function .
N2-Phenoxyacetyl Guanine exhibits several notable physical and chemical properties:
Studies show that modifications at the N2 position significantly affect binding affinities to RNA targets, making it a valuable tool for understanding nucleic acid interactions .
N2-Phenoxyacetyl Guanine has several significant applications across various scientific fields:
N2-Phenoxyacetyl guanine (C₁₃H₁₁N₅O₃; CAS 144782-23-0) is a chemically modified purine derivative where a phenoxyacetyl group is appended to the exocyclic amino (N2) position of the guanine base [2]. This modification preserves the planar bicyclic purine core but introduces steric and electronic perturbations due to the bulky aromatic substituent. The molecule has a molecular weight of 285.26 g/mol and crystallizes in a monoclinic lattice system. X-ray diffraction analyses of analogous N2-acylated guanines reveal that the phenoxyacetyl moiety adopts a near-perpendicular orientation relative to the purine plane, minimizing orbital overlap and reducing base-pairing fidelity in nucleic acid contexts [9] [10]. The carbonyl oxygen of the phenoxyacetyl group forms an intramolecular hydrogen bond with the N1-H of guanine, stabilizing a syn conformation about the glycosidic bond in nucleoside forms [9].
Table 1: Atomic Composition and Structural Parameters of N2-Phenoxyacetyl Guanine
Parameter | Value |
---|---|
Molecular Formula | C₁₃H₁₁N₅O₃ |
Molecular Weight | 285.26 g/mol |
Crystal System | Monoclinic |
Bond Length (C2-N2) | 1.35 Å |
Bond Angle (N1-C2-N2) | 123.5° |
Dihedral (Phenoxy-Purine) | 87.3° |
Nuclear Magnetic Resonance Spectroscopy: ¹H Nuclear Magnetic Resonance (600 MHz, DMSO-d₆) displays characteristic shifts attributable to the phenoxyacetyl group: δ 7.85 ppm (s, 1H, H8-guanine), δ 7.25–7.45 ppm (m, 5H, phenyl-H), δ 4.65 ppm (s, 2H, -CH₂-), and δ 10.95 ppm (s, 1H, N1-H). The absence of the guanine N2-H signal at ~6.5 ppm confirms successful acylation [4] [9]. ¹³C Nuclear Magnetic Resonance resolves the guanine C2 at 152.1 ppm, shifted downfield by 5.2 ppm compared to unmodified guanine due to diminished electron density [9].
Fourier-Transform Infrared Spectroscopy: Key absorptions include 3160 cm⁻¹ (N1-H stretch), 1705 cm⁻¹ (amide C=O), 1650 cm⁻¹ (guanine C6=O), and 1220 cm⁻¹ (C-O-C ether stretch). The amide I band at 1705 cm⁻¹ indicates hindered resonance due to steric interactions with the phenyl ring [4].
Mass Spectrometry: Electrospray ionization–mass spectrometry (positive mode) shows [M+H]⁺ at m/z 286.1, with major fragments at m/z 152.0 (protonated guanine) and m/z 121.0 (phenoxyacetyl ion). High-resolution mass spectrometry confirms the elemental composition (calculated for C₁₃H₁₂N₅O₃: 286.0936; observed: 286.0932) [7].
Table 2: Key Spectroscopic Assignments
Technique | Signal (ppm/cm⁻¹/m/z) | Assignment |
---|---|---|
¹H Nuclear Magnetic Resonance | 10.95 ppm | N1-H (guanine) |
¹H Nuclear Magnetic Resonance | 4.65 ppm | -CH₂- (phenoxyacetyl) |
¹³C Nuclear Magnetic Resonance | 152.1 ppm | C2 (guanine) |
Fourier-Transform Infrared | 1705 cm⁻¹ | Amide C=O stretch |
Mass Spectrometry | 286.1 | [M+H]⁺ |
Solubility: N2-Phenoxyacetyl guanine exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic phenyl ring. Solubility enhances in polar aprotic solvents: dimethyl sulfoxide (18.7 mg/mL), methanol (6.3 mg/mL), and dimethylformamide (22.1 mg/mL). The compound is insoluble in nonpolar solvents like hexane [3] [7].
Stability: The amide linkage undergoes alkaline hydrolysis (0.1 M NaOH, t₁/₂ = 3.2 h) but remains stable under acidic conditions (0.1 M HCl, >48 h). Thermal decomposition initiates at 217°C, confirmed by differential scanning calorimetry [7]. Solid-state stability studies indicate no degradation after 6 months at -20°C under nitrogen.
Partition Coefficient: The experimental Log P (octanol-water) is 1.84 ± 0.05, calculated using fragment-based methods (ClogP = 1.79). This value reflects moderate lipophilicity, driven primarily by the phenoxy group [4].
Table 3: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Aqueous Solubility | 0.12 mg/mL | 25°C, pH 7.0 |
Dimethyl Sulfoxide Solubility | 18.7 mg/mL | 25°C |
Melting Point | 217°C | Decomposition |
Log P | 1.84 | Octanol-water partition |
Acid Stability | >48 h | 0.1 M HCl, 25°C |
Base Stability | t₁/₂ = 3.2 h | 0.1 M NaOH, 25°C |
N2-Phenoxyacetyl guanine belongs to a class of C2-modified guanines designed to sterically and electronically perturb nucleobase recognition. Compared to N2-acetylguanine (Log P = 0.92), the phenoxyacetyl derivative exhibits 10-fold higher lipophilicity, enhancing membrane permeability in biological contexts [1] [10]. Unlike small alkyl groups (e.g., methyl or acetyl), the phenoxyacetyl moiety disrupts Watson-Crick pairing by displacing nucleotide C74 in bacterial guanine riboswitches, as confirmed by X-ray crystallography [1] [10].
Steric Impact: Molecular dynamics simulations show that the phenoxyacetyl group increases the van der Waals volume by 72 ų compared to acetyl, sterically occluding the minor groove of RNA duplexes. This contrasts with N2-methylguanine, which retains base-pairing capacity [10].
Electronic Effects: Hammett constants (σₚ = 0.31) indicate moderate electron withdrawal by the phenoxyacetyl group, reducing the guanine N1 pKa by 0.8 units versus unmodified guanine. This alters protonation-dependent binding in riboswitches [1].
Functional Utility: In oligonucleotide synthesis, the phenoxyacetyl group enables rapid deprotection (29% ammonia, 4 h at 25°C) compared to benzoyl (48 h at 65°C), minimizing nucleobase degradation [4]. This contrasts with N2-isopropylphenoxyacetyl guanine, which requires extended deprotection times due to increased steric bulk [5].
Table 4: Comparative Analysis of C2-Modified Guanines
Derivative | Log P | Deprotection Time (NH₄OH) | Riboswitch Kd (nM)* | Steric Volume (ų) |
---|---|---|---|---|
Guanine (unmodified) | -1.51 | N/A | 5 ± 1 | 0 |
N2-Methylguanine | -0.18 | N/A | 8 ± 2 | 22 |
N2-Acetylguanine | 0.92 | 8 h (55°C) | 12 ± 3 | 52 |
N2-Phenoxyacetyl guanine | 1.84 | 4 h (25°C) | 15 ± 4 | 124 |
N2-Isopropylphenoxyacetyl guanine | 2.73 | 8 h (25°C) | 21 ± 5 | 158 |
Kd values for *Bacillus subtilis guanine riboswitch aptamer [1] [10].
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